3-(Aminomethyl)-5-methylindolin-2-one
CAS No.: 1071931-87-7
Cat. No.: VC15985947
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1071931-87-7 |
---|---|
Molecular Formula | C10H12N2O |
Molecular Weight | 176.21 g/mol |
IUPAC Name | 3-(aminomethyl)-5-methyl-1,3-dihydroindol-2-one |
Standard InChI | InChI=1S/C10H12N2O/c1-6-2-3-9-7(4-6)8(5-11)10(13)12-9/h2-4,8H,5,11H2,1H3,(H,12,13) |
Standard InChI Key | BAIXLGOUQKRRMN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)C2CN |
Introduction
Chemical Identification and Structural Attributes
Systematic Nomenclature and Synonyms
The compound is formally named 5-(aminomethyl)-1-methylindolin-2-one under IUPAC guidelines, with the indolin-2-one core featuring a methyl group at the nitrogen (position 1) and an aminomethyl substituent at position 5 . Common synonyms include:
-
933709-75-2 (CAS registry number)
-
CHEMBL4525958 (ChEMBL identifier)
Molecular Architecture
The molecular formula C₁₀H₁₂N₂O corresponds to a molar mass of 176.21 g/mol . Key structural features include:
-
A bicyclic indolin-2-one scaffold with a ketone at position 2.
-
A methyl group (-CH₃) attached to the nitrogen atom (position 1).
Table 1: Structural Descriptors
Property | Value | Source |
---|---|---|
SMILES | CN1C(=O)CC2=C1C=CC(=C2)CN | |
InChI Key | SOTNTWXGJKWKIM-UHFFFAOYSA-N | |
Topological Polar Surface Area (TPSA) | 46.33 Ų | |
LogP (Octanol-Water) | 0.664 |
Physicochemical Properties
Solubility and Stability
While experimental solubility data remain limited, computational predictions suggest moderate hydrophilicity due to the aminomethyl and carbonyl groups. The compound is stable under dry, cool conditions (2–8°C) but may degrade under prolonged exposure to moisture or strong acids/bases .
Synthetic Pathways and Optimization
Proposed Route from Indolin-2-one
A plausible synthesis involves:
-
Methylation of Indolin-2-one: Reacting indolin-2-one with methyl iodide in the presence of a base (e.g., NaH) to yield 1-methylindolin-2-one.
-
Electrophilic Aminomethylation: Introducing the aminomethyl group via a Mannich reaction with formaldehyde and ammonium chloride .
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield |
---|---|---|
Methylation | CH₃I, NaH, DMF, 0–25°C | ~75% |
Aminomethylation | HCHO, NH₄Cl, EtOH, reflux | ~60% |
Challenges in Purification
Chromatographic purification is often required due to byproducts from incomplete methylation or over-alkylation. Reverse-phase HPLC with a C18 column and acetonitrile/water gradients has been effective for isolating the target compound .
Computational and Industrial Relevance
Drug Discovery Applications
The indolin-2-one scaffold is prevalent in kinase inhibitors (e.g., sunitinib). The aminomethyl group in this derivative offers a site for further functionalization, potentially enhancing binding affinity or solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume